![molecular formula C13H19NO B2454000 [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol CAS No. 1311976-53-0](/img/structure/B2454000.png)
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One common approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complexes Synthesis
Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone semicarbazone were synthesized and characterized. The complexes showed potential as drugs due to their significant antibacterial activities against various microorganisms (Singh, Singh, & Bhanuka, 2016).
Crystallographic Analysis
The triprolidinium cation, structurally similar to (2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol, was analyzed through crystallography, revealing intricate molecular interactions and π–π interactions, hinting at the complex's structural dynamics (Dayananda et al., 2012).
Chemical Properties and Applications
Molecular Structure and DFT Study
A detailed study was conducted on the molecular structure of related compounds, showcasing the applicability of Density Functional Theory (DFT) in validating crystallographic data and analyzing molecular properties like electrostatic potential and molecular orbitals (Huang et al., 2021).
Protective Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol was identified as an effective protective group for methacrylic acid, indicating its potential in various synthetic chemistry applications, including polymer synthesis (Elladiou & Patrickios, 2012).
Solubility and Thermodynamic Analysis
The solubility and thermodynamic properties of (2S)-pyrrolidine-2-carboxylic acid in different solvents were systematically studied, providing valuable insights for its applications in chemical synthesis and formulation development (Duan et al., 2015).
Wirkmechanismus
Target of Action
The compound [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in cellular processes. The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to bind to its targets in a specific manner, potentially leading to changes in the activity of these targets .
Pharmacokinetics
For instance, the pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule, a phenomenon called "pseudorotation" . This could potentially influence the compound’s bioavailability.
Eigenschaften
IUPAC Name |
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBPAZVTWCPGW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CCC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)
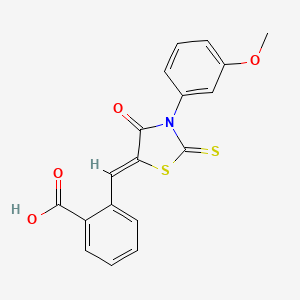
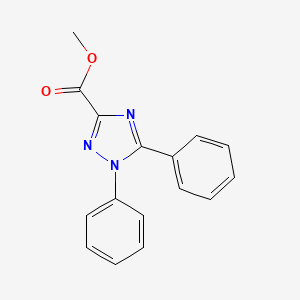
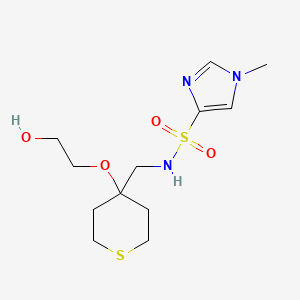
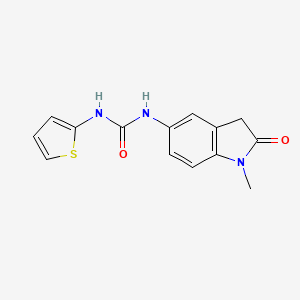
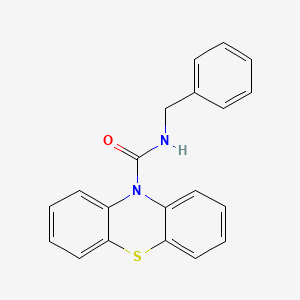
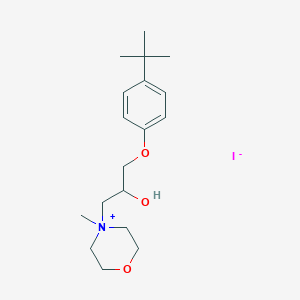


![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)